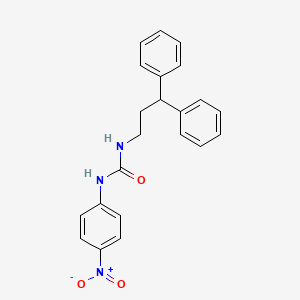![molecular formula C16H16Cl2N2O3S B4115189 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4115189.png)
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide
Overview
Description
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system (CNS) and peripheral tissues. DPCPX has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders.
Mechanism of Action
DPCPX is a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release, neuronal excitability, and cerebral blood flow. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of intracellular cyclic adenosine monophosphate (cAMP) levels. DPCPX blocks the binding of adenosine to the A1 receptor, thereby preventing the downstream signaling cascade.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been reported to increase cerebral blood flow and oxygen consumption in animal models of cerebral ischemia. DPCPX has also been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke. In addition, DPCPX has been shown to decrease myocardial infarct size and improve cardiac function in animal models of myocardial infarction.
Advantages and Limitations for Lab Experiments
One advantage of using DPCPX in lab experiments is its high selectivity and specificity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor blockade without interference from other receptors. However, one limitation of using DPCPX is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or complex delivery systems.
Future Directions
There are several future directions for the study of DPCPX. One area of interest is the potential use of DPCPX in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists for use in clinical settings. Finally, the study of the pharmacokinetics and pharmacodynamics of DPCPX in humans may provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
DPCPX has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. DPCPX has also been investigated for its potential use in the treatment of cardiac arrhythmias, myocardial infarction, and hypertension.
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-2-9-19-16(21)12-5-3-4-6-14(12)20-24(22,23)15-10-11(17)7-8-13(15)18/h3-8,10,20H,2,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOIYBYNBUXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-phenyl-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4115132.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115143.png)
![4-[3-oxo-3-(1-piperidinyl)propyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4115145.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4115147.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)alaninamide](/img/structure/B4115148.png)
![methyl 2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4115151.png)
![N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B4115166.png)

![ethyl 4-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4115172.png)
![N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4115177.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115184.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4115194.png)
![N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4115200.png)